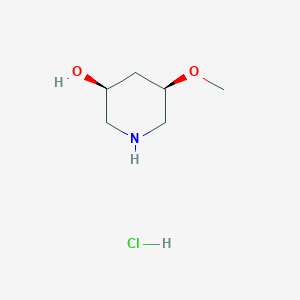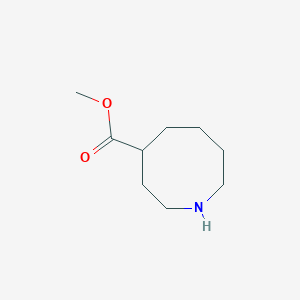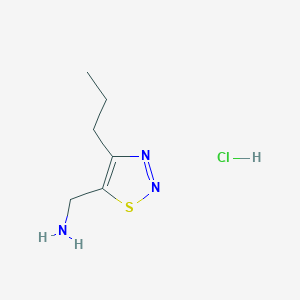
1-(4-Propyl-1,2,3-thiadiazol-5-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Propyl-1,2,3-thiadiazol-5-yl)methanaminehydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)methanaminehydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 4-propyl-1,2,3-thiadiazole with methanamine in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
1-(4-Propyl-1,2,3-thiadiazol-5-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(4-Propyl-1,2,3-thiadiazol-5-yl)methanaminehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes.
Comparison with Similar Compounds
1-(4-Propyl-1,2,3-thiadiazol-5-yl)methanaminehydrochloride can be compared with other similar compounds, such as:
1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride: This compound has a similar structure but with an isopropyl group instead of a propyl group.
1-(4-Methyl-2-propyl-1,3-thiazol-5-yl)methanamine hydrochloride: This compound contains a thiazole ring instead of a thiadiazole ring.
1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride: Another similar compound with a thiazole ring and a propyl group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
Molecular Formula |
C6H12ClN3S |
|---|---|
Molecular Weight |
193.70 g/mol |
IUPAC Name |
(4-propylthiadiazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H11N3S.ClH/c1-2-3-5-6(4-7)10-9-8-5;/h2-4,7H2,1H3;1H |
InChI Key |
WSWMAFOOTXOVAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SN=N1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


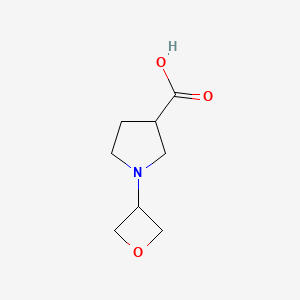

![Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B13517423.png)
![1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea](/img/structure/B13517436.png)


![1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)
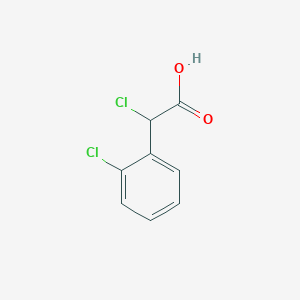
![(10aS)-1H,3H,5H,10H,10aH-[1,3]oxazolo[3,4-b]isoquinolin-3-one](/img/structure/B13517473.png)
![2-Azaspiro[3.5]nonan-5-one](/img/structure/B13517478.png)

